molecular formula C36H66O2 B103431 Oleyl linoleate CAS No. 17673-59-5

Oleyl linoleate

Cat. No. B103431
CAS RN: 17673-59-5
M. Wt: 530.9 g/mol
InChI Key: HCWKYEAMGMQHRV-RQOIEFAZSA-N
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Description

Oleyl linoleate is a chemical compound with the molecular formula C36H66O2 and a molecular weight of 530.90804 . It is used in various industries .


Synthesis Analysis

The synthesis of Oleyl linoleate can be achieved through lipase-catalyzed reactions . For instance, a study demonstrated the lipase-catalyzed synthesis of palm-based wax ester, which could be a similar process to the synthesis of Oleyl linoleate .


Chemical Reactions Analysis

While specific chemical reactions involving Oleyl linoleate are not detailed in the search results, it’s known that lipids, including Oleyl linoleate, can undergo oxidation . The oxidation process in lipids can vary depending on the reactive species formed, their substrates, and the physicochemical environment .

Scientific Research Applications

Metabolism and Health Impact

  • Metabolic Pathways of Fatty Acids : A study by (McCloy et al., 2004) compared the metabolism of various fatty acids including oleyl linoleate. It revealed differences in oxidation and incorporation into plasma lipid fractions, linking these to chronic diseases like obesity and diabetes.

  • Differential Partitioning of Fatty Acids : Research by (Hodson et al., 2008) showed varied partitioning of fatty acids including oleyl linoleate in blood lipid fractions, which may have implications for health outcomes related to dietary fat.

Pharmaceutical Applications

  • Topical Drug Delivery Systems : (Cristiano et al., 2021) explored the use of unsaturated fatty acids like oleyl linoleate in designing nanovesicles for topical drug delivery, enhancing the efficacy of active substances.

Agricultural and Nutritional Context

  • Influence in Plant Oil Biosynthesis : A study on olive callus cultures by (Hernández et al., 2008) investigated the role of oleyl linoleate in lipid biosynthesis and environmental stress responses, crucial for agricultural practices.

  • Nutritional Value of Soybean Oil : Research by (Bachlava et al., 2008) focused on the heritability of oleate content in soybean seed oil, indicating the importance of oleyl linoleate in determining the nutritional and oxidative stability of the oil.

Biochemical Properties and Applications

  • Analysis of Fatty Acids in Vegetable Oils : A study by (Bartella et al., 2023) developed a methodology for evaluating the content of fatty acids including oleyl linoleate in edible oils, emphasizing their nutraceutical value.

  • Skin Penetration and Pharmaceutical Formulations : (Čižinauskas et al., 2017) examined the penetration of fatty acids like oleyl linoleate into human skin, highlighting their significance in dermatological formulations.

  • Use in Diesel Engines : (Zdziennicka et al., 2019) investigated the physiochemical properties of fatty acids including oleyl linoleate for the use of canola oil in diesel engines.

Future Directions

Oleyl linoleate and similar compounds could have potential applications in the field of drug delivery . For instance, lipid-based formulations, including those with Oleyl linoleate, could address solubility and bioavailability issues of emerging drug entities . Furthermore, Oleyl linoleate could play a role in promoting early-life growth and intestinal health .

properties

IUPAC Name

[(Z)-octadec-9-enyl] (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20H,3-11,13,15-16,21-35H2,1-2H3/b14-12-,19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWKYEAMGMQHRV-RQOIEFAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021759
Record name Oleyl linoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleyl linoleate

CAS RN

17673-59-5
Record name Oleyl linoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017673595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oleyl linoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleyl (9Z,12Z)-octadeca-9,12-dienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.853
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLEYL LINOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF0Q7A63IV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
S Xin, Q Yinbo - Wei Sheng wu xue Tong bao, 2000 - europepmc.org
… on oleyl linoleate synthesis were compared. The strain producing lipase of highest activity was screened by our laboratory. Several factors which influenced oleyl linoleate synthesis …
Number of citations: 0 europepmc.org
CJ O'Connor, SF Petricevic… - Journal of the …, 1992 - Wiley Online Library
… to quantitate the extent of reaction in the Candida cylindracea lipas~ catalyzed synthesis of oleyl palmitate, stearyl palmitate, oleyl oleate, oleyl gamma-linolenate and oleyl linoleate. …
Number of citations: 22 aocs.onlinelibrary.wiley.com
MBA Rahman, QY Huan, BA Tejo, M Basri… - Chemical Physics …, 2009 - Elsevier
… The molecules are color-coded: Span20 (lime), oleyl laurate (purple), oleyl oleate (cyan), oleyl palmitate (pink), oleyl stearate (white), oleyl myristate (yellow), and oleyl linoleate (orange…
Number of citations: 29 www.sciencedirect.com
P Ungcharoenwiwat, B Canyuk, H Aran - Process Biochemistry, 2016 - Elsevier
… The wax ester composition of the jatropha oil was oleyl palmitate (18%), oleyl stearate (10%), oleyl oleate and oleyl linoleate (67%). The wax esters had melting points of −14.83, 8.50 …
Number of citations: 31 www.sciencedirect.com
A Abdullah, SS Abd Gani, TYY Hin, ZA Haiyee… - RSC …, 2019 - pubs.rsc.org
… The main esters were oleyl linoleate, oleyl oleate, oleyl palmitate and oleyl stearate. The synthesized esters exhibited no irritancy effects and their physicochemical properties showed …
Number of citations: 9 pubs.rsc.org
ER Gunawan, M Basri, MBA Rahman… - Journal of oleo …, 2004 - jstage.jst.go.jp
… Ester standards, oleyl laurate, oleyl myristate, oleyl palmitate, oleyl stearate, oleyl oleate, oleyl linoleate and methyl linoleate were obtained from Sigma Aldrich (USA). Hexane, ethyl …
Number of citations: 49 www.jstage.jst.go.jp
NH Faujan, RA Karjiban, I Kashaban, M Basri… - Arabian Journal of …, 2019 - Elsevier
… Finally, a model system was built using oleyl caproate, oleyl caprate, oleyl caprylate, oleyl laurate, oleyl myristate, oleyl palmitate, oleyl stearate, oleyl oleate, oleyl linoleate, and DPPC …
Number of citations: 14 www.sciencedirect.com
ER Gunawan, M Basri, MBA Rahman, AB Salleh… - Enzyme and Microbial …, 2005 - Elsevier
… Ester standards, oleyl laurate, oleyl myristate, oleyl palmitate, oleyl stearate, oleyl oleate, oleyl linoleate and methyl linoleate were obtained from Sigma Aldrich (USA). Hexane was …
Number of citations: 201 www.sciencedirect.com
M Tapanwong, V Punsuvon - Journal of environmental science …, 2011 - researchgate.net
… Oleyl alcohol, oleyl palmitate, olely oleate, oleyl linoleate, … palmitate, oleyl oleate, oleyl linoleate) were calculated at the … palmitate, oleyl oleate and oleyl linoleate were 14.888, 16.794 …
Number of citations: 2 www.researchgate.net
CL Ngan, M Basri, M Tripathy… - The Scientific World …, 2014 - hindawi.com
Fullerene nanoemulsions were formulated in palm kernel oil esters stabilized by low amount of mixed nonionic surfactants. Pseudoternary phase diagrams were established in the …
Number of citations: 51 www.hindawi.com

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